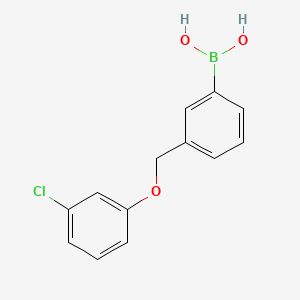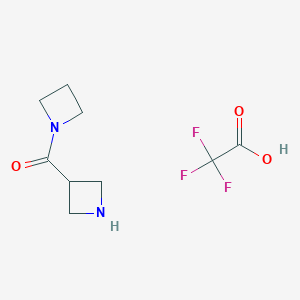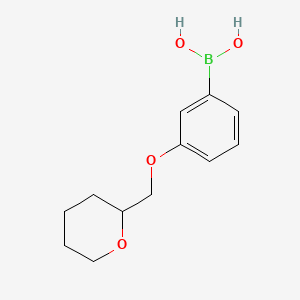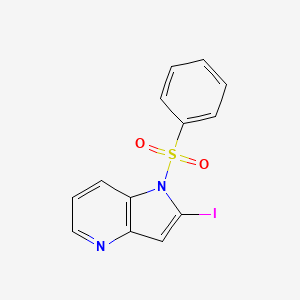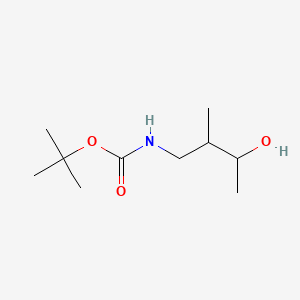
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carbamate functional group. It is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-hydroxy-2-methylbutyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-hydroxy-2-methylbutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (3-hydroxy-2-methylbutyl)carbamate can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and increased yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Hydrochloric acid in methanol at room temperature.
Major Products Formed
Oxidation: 3-oxo-2-methylbutyl carbamate.
Reduction: 3-hydroxy-2-methylbutylamine.
Substitution: Various substituted carbamates depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis. It can be easily removed under mild acidic conditions, making it useful for multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl (3-hydroxy-2-methylbutyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine. This property is particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: Lacks the hydroxy and methyl groups, making it less versatile in certain synthetic applications.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group, offering different stability and reactivity profiles.
Ethyl carbamate: Simpler structure with an ethyl group, used in different contexts compared to tert-butyl (3-hydroxy-2-methylbutyl)carbamate.
Uniqueness
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate is unique due to the presence of both a hydroxy group and a tert-butyl group. This combination provides a balance of stability and reactivity, making it a valuable protecting group in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability under mild conditions sets it apart from other carbamates.
Eigenschaften
CAS-Nummer |
179116-03-1 |
|---|---|
Molekularformel |
C10H21NO3 |
Molekulargewicht |
203.282 |
IUPAC-Name |
tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-7(8(2)12)6-11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) |
InChI-Schlüssel |
YYHQKHLCSPQSTJ-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)OC(C)(C)C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(chloroMethyl)-7-Methoxy-1-Methyl-1H-benzo[d]iMidazole](/img/new.no-structure.jpg)
![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B573118.png)
![6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione](/img/structure/B573120.png)
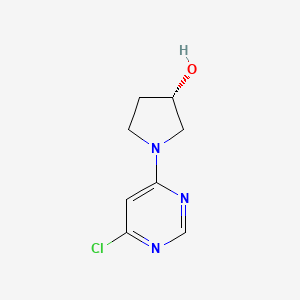
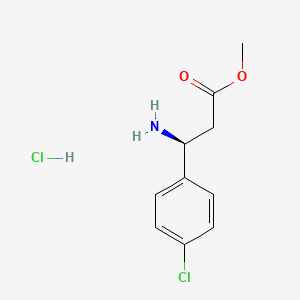
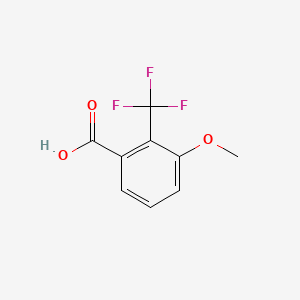
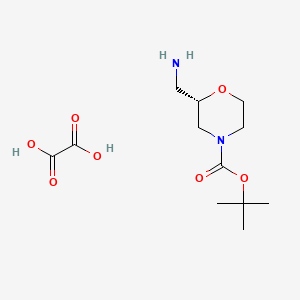
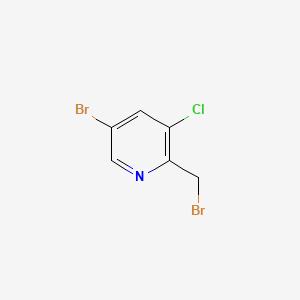
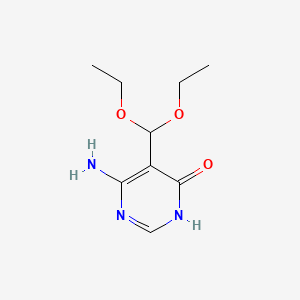
![9,9-Dimethyl-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B573134.png)
